molecular formula C5H13NO B057449 L-Valinol CAS No. 2026-48-4

L-Valinol

Cat. No. B057449
CAS RN: 2026-48-4
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of L-Valinol and its derivatives involves several innovative methodologies. Notably, L-Valinol serves as a precursor for the synthesis of chiral monoaza-15-crown-5 ethers, which exhibit enantiomeric recognition capabilities for certain chiral amines and their perchlorate salts (Turgut & Hoşgören, 2003). Additionally, it has been utilized in the preparation of optically pure enantiomers through ω-transaminases, demonstrating its versatility in organic synthesis (Fuchs et al., 2014).

Molecular Structure Analysis

The molecular structure of L-Valinol has been elucidated using X-ray diffraction, revealing detailed hydrogen-bond patterns and providing insights into its stereochemistry. This structural analysis confirms L-Valinol's configuration and its implications for further chemical synthesis (Dittrich, Munshi, & Spackman, 2006).

Chemical Reactions and Properties

L-Valinol undergoes various chemical reactions, contributing to its utility in synthesizing complex molecules. For instance, it has been used to create diferrocenyl acidamide, showcasing its applicability in the synthesis of compounds with potential electronic and magnetic properties (Dong, 2009). Moreover, its role in the biosynthesis of valinomycin, a cyclododecadepsipeptide, highlights its importance in natural product synthesis (Ristow, Salnikow, & Kleinkauf, 1974).

Scientific Research Applications

  • Synthesis of Enantiomers : L-Valinol is used in the synthesis of its (R)- and (S)-enantiomers through different ω-transaminases, which are important in pharmaceuticals (Fuchs et al., 2014).

  • Chromatographic Analysis : It has been used in hydrophilic interaction liquid chromatography for the separation and quantification of structurally related aliphatic amino alcohols (Douša et al., 2016).

  • Crystal Structure Refinement : L-Valinol's structure has been determined using single-crystal X-ray diffraction, aiding in the understanding of its molecular geometry (Dittrich et al., 2006).

  • Organocatalysis in Aldol Reactions : It serves as an efficient organocatalyst in asymmetric cross-aldol reactions of ketones, useful in synthesizing complex organic compounds (Malkov et al., 2007).

  • Synthesis of Ferrocenyl Compounds : L-Valinol has been used in the multi-step synthesis of diferrocenyl acidamide, showcasing its role in synthesizing novel organometallic compounds (Dong, 2009).

  • Inhibition of Protein Synthesis : Studies have shown that valinol can be used as an inhibitor of protein synthesis in specific cellular contexts, like in chicken embryo myoblasts (Kita & Makino, 2013).

  • Enantioseparation in Capillary Electrophoresis : Chiral ionic liquids derived from L-Valinol have been synthesized for enantiomeric separation in capillary electrophoresis, demonstrating its utility in analytical chemistry (Ma et al., 2019).

  • Antibiotic Biosynthesis : L-Valinol is involved in the biosynthesis of valinomycin, a potent antibiotic, highlighting its role in microbial metabolic pathways (Cheng, 2006).

  • Synthesis of Chiral Aziridine Reagents : L-Valinol is a precursor in the synthesis of chiral aziridine reagents, which are important in organic synthesis (Chang-tai, 2001).

  • Nutritional Research : In animal nutrition, L-Valinol is studied for its effects on growth performance, metabolism, and endocrine responses in different animal models, like piglets (Zhang et al., 2018).

Safety And Hazards

L-Valinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a skin irritant, can cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-amino-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYWIJOWOLJNR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318132
Record name (+)-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valinol

CAS RN

2026-48-4
Record name (+)-Valinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2026-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-valinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-amino-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Valinol, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
B Dittrich, P Munshi, MA Spackman - Acta Crystallographica Section …, 2006 - scripts.iucr.org
The structure of l-valinol [(S)-(+)-2-amino-3-methylbutan-1-ol or hydroxylated l-valine], C5H13NO, has been determined at 100 K by single-crystal X-ray diffraction. The independent …
Number of citations: 14 scripts.iucr.org
M Douša, J Stach, P Gibala… - Journal of separation …, 2016 - Wiley Online Library
… Chemical purity of l-valinol depends on quality of starting material (l-valine) therefore l-valinol can … l-Valinol is used as intermediate product for production of elvitegravir. The synthesis of …
J Žurek, R Cibulka, H Dvořáková, J Svoboda - Tetrahedron Letters, 2010 - Elsevier
Three chiral N 1 ,N 10 -ethylene-bridged flavinium salts with a stereogenic centre derived from l-valinol are prepared and investigated as oxidation catalysts. These salts efficiently …
Number of citations: 59 www.sciencedirect.com
Y Turgut, H Hoşgören - Tetrahedron: Asymmetry, 2003 - Elsevier
… The synthesis of l-valinol was accomplished in one step from l-valine according to procedures described in the literature. The conversion of l-valinol to N-benzyl amino alcohol …
Number of citations: 37 www.sciencedirect.com
H Brückner, G Jung - Liebigs Annalen der Chemie, 1982 - Wiley Online Library
… *) Because of misleading implications the recently used term “peptaibophol” 25) should be avoided for Aib containing peptides in view of the occurrence of L-valinol in the trichotoxins A-…
S Samadi, A Ashouri, HI Rashid, S Majidian… - New Journal of …, 2021 - pubs.rsc.org
… Herein, we report the immobilization of chiral amino acid L-valine and chiral amino alcohol L-valinol on SBA-15, as well as the characterization of the obtained chiral heterogeneous …
Number of citations: 3 pubs.rsc.org
TH Kim, GJ Lee - Tetrahedron Letters, 2000 - Elsevier
… The chiral N-propionyl-2-imidazolidinones were synthesized in three steps from l-valinol and l-phenylalaninol and the aldol reaction of their boron enolate with aldehydes …
Number of citations: 29 www.sciencedirect.com
U Nagel, C Diez - 2009 - Wiley Online Library
… ‐ylidene) ligands, and their rhodium(I) and iridium(I) complexes, have been prepared by a simple six‐step synthesis starting from commercially available enantiomerically pure L‐valinol…
KI Booker-Milburn, S Gulten, A Sharpe - Chemical Communications, 1997 - pubs.rsc.org
Diastereoselective intramolecular photochemical [2 + 2] cycloaddition reactions of tethered l-(+)-valinol derived tetrahydrophth Page 1 X O O O X H HO O O X H O HO + O N H O N O O H R X O O …
Number of citations: 13 pubs.rsc.org
GJ Lee, TH Kim, JN Kim, U Lee - Tetrahedron: Asymmetry, 2002 - Elsevier
Lithium enolates of N-acyl phenyliminooxazolidine auxiliaries reacted with alkyl halides to produce the α-alkylated products with very high diastereofacial selectivity (up to >99% de). …
Number of citations: 32 www.sciencedirect.com

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